

A Comparative Guide to the Analytical Characterization of (4-Bromo-3-methylphenyl)methanol

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Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of **(4-Bromo-3-methylphenyl)methanol**, a crucial building block in pharmaceutical synthesis. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate techniques for identity, purity, and stability assessment.

Introduction

(4-Bromo-3-methylphenyl)methanol and its isomers are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and robust analytical characterization is paramount to ensure the quality, safety, and efficacy of the final drug product. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) for the analysis of **(4-Bromo-3-methylphenyl)methanol**, with comparative data provided for its isomer, (4-Bromo-2-methylphenyl)methanol, to highlight the resolving power of these techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of individual atoms.

Comparative ^1H NMR Data

Compound	Chemical Shift (δ) and Multiplicity
(4-Bromo-3-methylphenyl)methanol	7.53 (d, $J=8.1$ Hz, 1H), 7.26 (d, $J=1.5$ Hz, 1H), 6.40 (dd, $J=8.1, 1.5$ Hz, 1H), 4.68 (s, 2H), 2.44 (s, 3H)[1]
(4-Bromo-2-methylphenyl)methanol	Data not available in the search results.

Comparative ^{13}C NMR Data

Compound	Chemical Shift (δ)
(4-Bromo-3-methylphenyl)methanol	Data not available in the search results.
(4-Bromo-2-methylphenyl)methanol	Data not available in the search results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

Comparative FT-IR Data

Compound	Key Absorption Bands (cm^{-1})
(4-Bromo-3-methylphenyl)methanol	Data not available in the search results.
(4-Bromo-2-methylphenyl)methanol	Data not available in the search results.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of **(4-Bromo-3-methylphenyl)methanol** and for separating it from its isomers and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the analyte and its fragments.

Predicted Mass Spectrometry Data for **(4-Bromo-3-methylphenyl)methanol** Adducts^[2]

Adduct	m/z
[M+H] ⁺	200.99095
[M+Na] ⁺	222.97289
[M-H] ⁻	198.97639
[M+NH ₄] ⁺	218.01749
[M+K] ⁺	238.94683

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Method development is crucial for achieving optimal separation of isomers.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024 or higher, depending on sample concentration

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.

Instrument Parameters:

- Mode: Transmittance or Absorbance
- Spectral Range: 4000 - 400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
- Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.[\[3\]](#)

Instrument Parameters:

- GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC)

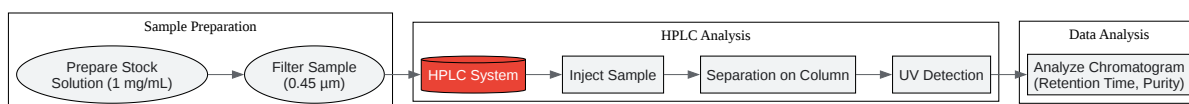
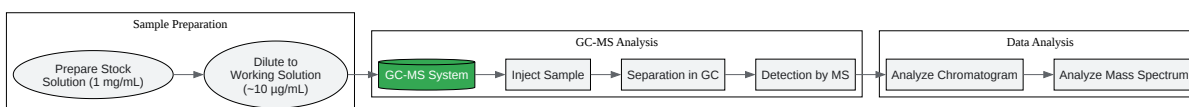
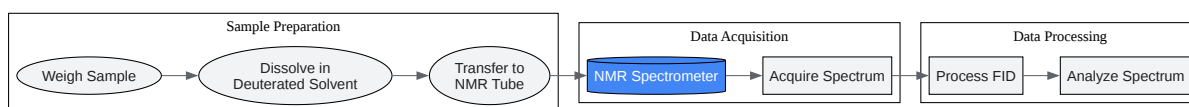
Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

Instrument Parameters (Isocratic Method):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 $^{\circ}$ C.
- Detection: UV at 220 nm.
- Injection Volume: 10 μ L.

Visualizations



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References

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